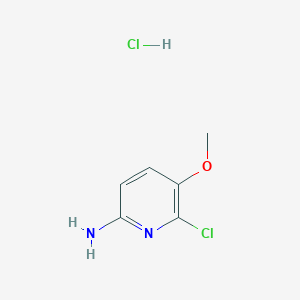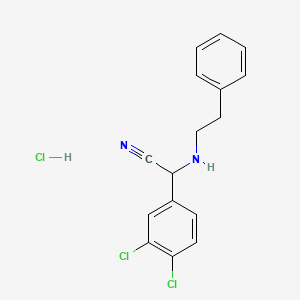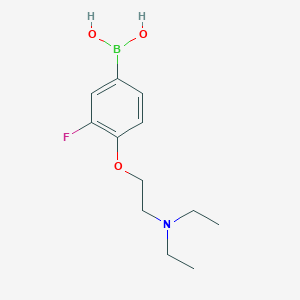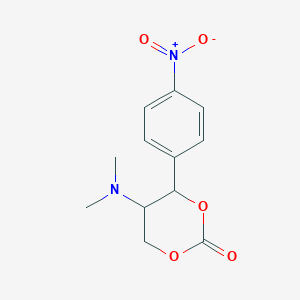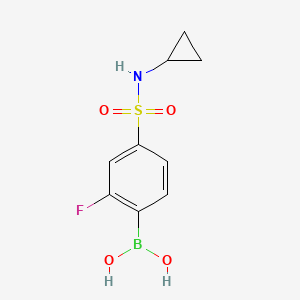
(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid
Descripción general
Descripción
“(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C9H11BFNO4S . It has a molecular weight of 259.07 g/mol. The compound is typically stored under inert atmosphere and at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid” is 1S/C9H12BNO4S/c12-10(13)7-1-5-9(6-2-7)16(14,15)11-8-3-4-8/h1-2,5-6,8,11-13H,3-4H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid” is a solid substance . The compound is typically stored under inert atmosphere and at temperatures between 2-8°C .
Aplicaciones Científicas De Investigación
- Application Summary : This compound may have potential applications in the field of low-temperature magnetic resonance. Specifically, it could be used in the development of a low-temperature magnetic resonance force microscope (MRFM) .
- Methods of Application : The MRFM was built with a single-crystal silicon cantilever and achieved a force sensitivity of 8×10^-17 N/√Hz at 6 K. Nuclear magnetic resonance (NMR) of ^19F was measured via force detection in a 1% Nd-doped CaF2 sample mounted on the cantilever .
- Results or Outcomes : The MRFM technique was used to measure some basic NMR properties such as spin-lattice relaxation time. NMR force signals were measured in the temperature range between 12 and 40 K .
This compound might be used in various scientific research fields, but the specific applications would depend on the research objectives. It’s important to note that the use of this compound should be handled by trained professionals, as it may require specific storage and handling procedures .
This compound might be used in various scientific research fields, but the specific applications would depend on the research objectives. It’s important to note that the use of this compound should be handled by trained professionals, as it may require specific storage and handling procedures .
Safety And Hazards
Propiedades
IUPAC Name |
[4-(cyclopropylsulfamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4S/c11-9-5-7(3-4-8(9)10(13)14)17(15,16)12-6-1-2-6/h3-6,12-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKLZHYGMPFKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)

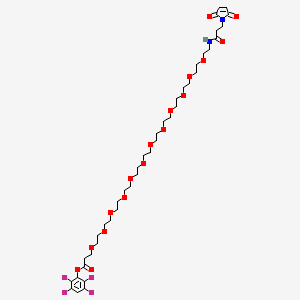
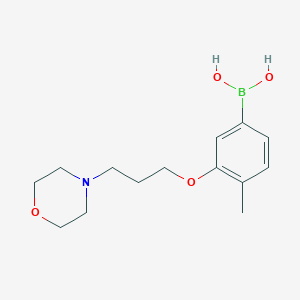
![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)
![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)


